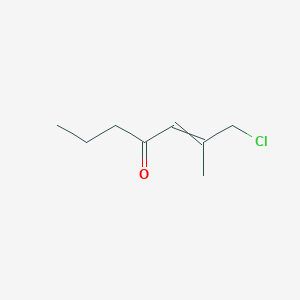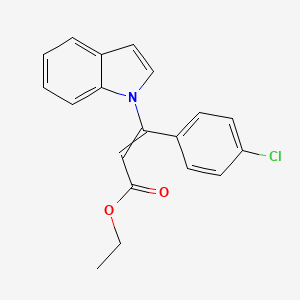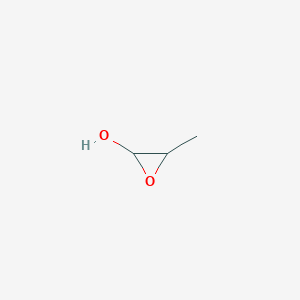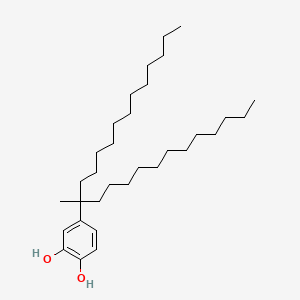
4-(13-Methylpentacosan-13-YL)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol is a chemical compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a long alkyl chain substituted at the 13th carbon position with a methyl group, making it a unique and complex molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(13-Methylpentacosan-13-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Alkyl Chain: The long alkyl chain can be synthesized through various organic reactions, such as the Wittig reaction or Grignard reaction, to introduce the methyl group at the desired position.
Attachment to Benzene Ring: The alkyl chain is then attached to the benzene ring through Friedel-Crafts alkylation, using a suitable catalyst like aluminum chloride (AlCl3).
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, such as the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(13-Methylpentacosan-13-yl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): A simpler dihydroxybenzene with two hydroxyl groups on the benzene ring.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): A dihydroxybenzene with hydroxyl groups at the 1 and 4 positions.
Uniqueness
4-(13-Methylpentacosan-13-yl)benzene-1,2-diol is unique due to its long alkyl chain and specific substitution pattern, which confer distinct physical and chemical properties compared to other dihydroxybenzenes.
Propriétés
Numéro CAS |
60623-42-9 |
|---|---|
Formule moléculaire |
C32H58O2 |
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
4-(13-methylpentacosan-13-yl)benzene-1,2-diol |
InChI |
InChI=1S/C32H58O2/c1-4-6-8-10-12-14-16-18-20-22-26-32(3,29-24-25-30(33)31(34)28-29)27-23-21-19-17-15-13-11-9-7-5-2/h24-25,28,33-34H,4-23,26-27H2,1-3H3 |
Clé InChI |
KBDOXUUMNKZNBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)(CCCCCCCCCCCC)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)

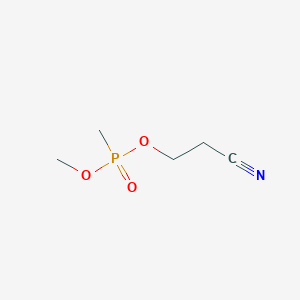


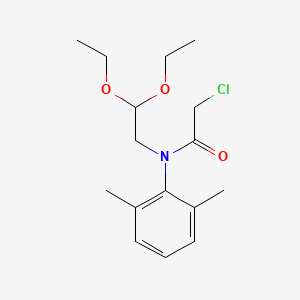
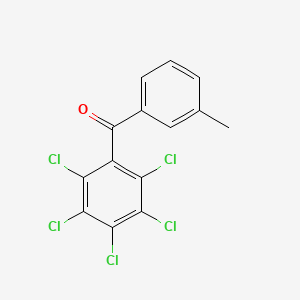

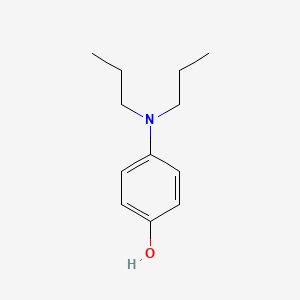
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
